2-(1-Cyclopropylcyclopentyl)acetic acid
Description
2-(1-Cyclopropylcyclopentyl)acetic acid (CAS: 380463-01-4) is a cyclopropane-containing carboxylic acid derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Its structure features a cyclopropyl group fused to a cyclopentyl ring, with an acetic acid side chain. Key computed properties include an XLogP3 value of 1.6, indicating moderate lipophilicity, a topological polar surface area (TPSA) of 66.4 Ų, and two hydrogen bond donors/three acceptors .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(1-cyclopropylcyclopentyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)7-10(8-3-4-8)5-1-2-6-10/h8H,1-7H2,(H,11,12) |
InChI Key |
ZFGNCLADYSIWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylcyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Cyclopropylcyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Property Analysis
The following table summarizes key differences between 2-(1-Cyclopropylcyclopentyl)acetic acid and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₉NO₃ | 225.28 | 1.6 | 66.4 | Cyclopropyl-cyclopentyl fusion, acetic acid |
| [(1S,2R)-2-Hexylcyclopropyl]acetic acid | C₁₁H₂₀O₂* | ~184.28 | ~3.5† | 37.3 | Hexyl-substituted cyclopropane, acetic acid |
| 2-(1-Phenylcyclopentyl)acetic acid | C₁₃H₁₆O₂ | 204.23 | 2.8 | 37.3 | Phenyl-cyclopentyl fusion, acetic acid |
| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₉H₂₄O₃S | 332.44 | 5.2‡ | 54.4 | Benzofuran core, cyclohexyl, isopropylsulfanyl groups |
| 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | C₆H₁₀O₂S | 158.20 | 0.9 | 75.6 | Mercaptomethyl-cyclopropane, acetic acid |
*Estimated from IUPAC name; †Predicted based on hexyl chain; ‡Estimated from substituents.
Detailed Comparisons
[(1S,2R)-2-Hexylcyclopropyl]acetic Acid (CAS: 87679-85-4)
- Structural Differences : Replaces the cyclopentyl group in the target compound with a hexyl chain on the cyclopropane ring .
- Properties : Higher lipophilicity (predicted XLogP3 ~3.5 vs. 1.6) due to the aliphatic hexyl group, which enhances membrane permeability but reduces aqueous solubility. The TPSA (37.3 Ų) is lower than the target compound, indicating fewer polar interactions .
- Applications : Used in lipid metabolism studies, leveraging its hydrophobic profile.
2-(1-Phenylcyclopentyl)acetic Acid (CID: 19966045)
- Structural Differences : Substitutes the cyclopropyl group with a phenyl ring, increasing aromaticity and planarity .
- Properties : Higher XLogP3 (2.8 vs. 1.6) due to the phenyl group’s hydrophobicity. Predicted collision cross-section (CCS) values for adducts range from 148.1–158.8 Ų , suggesting a more extended conformation compared to the target compound .
- Applications: Potential use in materials science due to π-π stacking capabilities from the phenyl ring.
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structural Differences : Incorporates a benzofuran heterocycle with cyclohexyl and isopropylsulfanyl substituents, creating a rigid, planar core .
- Properties : Higher molecular weight (332.44 vs. 225.28) and XLogP3 (~5.2), reflecting enhanced lipophilicity. The crystal structure reveals O–H∙∙∙O hydrogen-bonded dimers and C–H∙∙∙π interactions, stabilizing its solid-state packing .
- Applications: Explored for bioactivity, as benzofuran derivatives are known for antimicrobial and anti-inflammatory properties .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Structural Differences : Features a mercaptomethyl (-CH₂SH) group on the cyclopropane ring, introducing sulfur-based reactivity .
- Properties : Lower XLogP3 (0.9 vs. 1.6) due to the polar thiol group, with a higher TPSA (75.6 Ų) enhancing water solubility. The thiol group enables disulfide bond formation, useful in prodrug design .
Key Findings and Challenges
- Cyclopropane vs.
- Functional Group Impact : Mercaptomethyl and isopropylsulfanyl groups enable unique covalent interactions (e.g., disulfide bonds, hydrogen bonding), unlike the inert cyclopentyl/cyclopropyl groups .
- Synthetic Complexity : Benzofuran derivatives require multi-step synthesis (e.g., cyclization, sulfanyl group introduction), whereas simpler analogs like 2-(1-phenylcyclopentyl)acetic acid may be synthesized via Friedel-Crafts alkylation .
Biological Activity
2-(1-Cyclopropylcyclopentyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Analgesic Effects
In animal models, this compound has demonstrated analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect appears to be mediated through inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial effects of this compound. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to elucidate its spectrum of activity and mechanism.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. The compound appears to interact with the COX pathway, inhibiting the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
-
Case Study on Inflammatory Bowel Disease (IBD) :
- Objective : To assess the anti-inflammatory effects in a rat model of IBD.
- Findings : Treatment with the compound resulted in a significant reduction in colonic inflammation and improvement in clinical symptoms compared to untreated controls.
-
Case Study on Pain Management :
- Objective : Evaluation of analgesic effects in a neuropathic pain model.
- Findings : The compound produced a dose-dependent reduction in pain scores, similar to established analgesics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(Cyclohexyl)acetic acid | Moderate analgesic | COX inhibition |
| 2-(1-Methylcyclopropyl)acetic acid | Mild anti-inflammatory | COX inhibition |
| 2-(Cyclobutyl)acetic acid | Weak analgesic | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
